molecular formula C15H25Cl2N3O2 B6276092 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2763751-28-4

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B6276092
CAS No.: 2763751-28-4
M. Wt: 350.3
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Description

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with butyl and dimethoxy groups, and an ethanamine side chain. It is commonly used in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The benzodiazole ring is then subjected to substitution reactions to introduce the butyl and dimethoxy groups. This can be done using alkyl halides and methoxy reagents in the presence of a base.

    Formation of the Ethanamine Side Chain: The final step involves the introduction of the ethanamine side chain through a nucleophilic substitution reaction. This can be achieved by reacting the substituted benzodiazole with an appropriate amine under basic conditions.

    Formation of the Dihydrochloride Salt: The free base of the compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine side chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. This can lead to various biological effects, such as changes in gene expression, protein function, and cellular behavior.

Comparison with Similar Compounds

2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can be compared with other benzodiazole derivatives, such as:

    2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine: Similar structure but without the dihydrochloride salt.

    2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine hydrochloride: Similar structure but with a single hydrochloride salt.

    2-(1-butyl-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine sulfate: Similar structure but with a sulfate salt.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

CAS No.

2763751-28-4

Molecular Formula

C15H25Cl2N3O2

Molecular Weight

350.3

Purity

0

Origin of Product

United States

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